4-(2-Chloropyridin-5-yl)aniline

Description

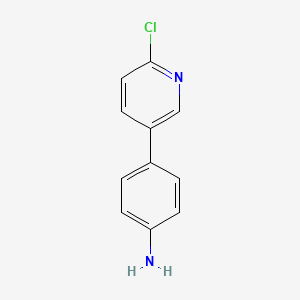

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

4-(6-chloropyridin-3-yl)aniline |

InChI |

InChI=1S/C11H9ClN2/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H,13H2 |

InChI Key |

KFVXLDDTGHJHPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 2 Chloropyridin 5 Yl Aniline and Its Advanced Precursors

Convergent and Divergent Synthetic Routes to the Core 4-(2-Chloropyridin-5-yl)aniline Scaffold.nih.govacs.orgresearchgate.net

The construction of the this compound scaffold can be approached through various synthetic strategies, broadly categorized as convergent and divergent routes. Convergent syntheses involve the separate synthesis of the aniline (B41778) and pyridine (B92270) fragments, which are then coupled together in a late-stage key reaction. Divergent approaches, on the other hand, start from a common intermediate that is subsequently elaborated to introduce the required functionalities on both rings.

A common convergent approach involves the coupling of a pre-functionalized aniline derivative with a suitable pyridine precursor. For instance, a boronic acid derivative of aniline can be coupled with a halogenated pyridine, or vice-versa, using palladium-catalyzed cross-coupling reactions.

Divergent strategies might begin with a simpler biphenyl-like core, which is then functionalized regioselectively to install the chloro and amino groups in the desired positions. This can be a more step-economical approach if suitable starting materials are readily available.

Strategic C-C and C-N Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Sonogashira) Employing this compound or its Derivatives.acs.orgorganic-chemistry.orgorganic-chemistry.orgsigmaaldrich.commdpi.comyonedalabs.comlibretexts.orglibretexts.orgnih.govmdpi.commdpi.combeilstein-journals.org

Cross-coupling reactions are indispensable tools for the synthesis and derivatization of the this compound core. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. sigmaaldrich.com

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comlibretexts.orgnih.gov In the context of this compound, this reaction can be used in several ways:

To construct the core scaffold by coupling a pyridineboronic acid with a haloaniline or an anilineboronic acid with a chloropyridine.

To further functionalize the molecule by coupling aryl or vinyl boronic acids at either the pyridine or aniline ring (after converting the amino or chloro group to a halide or boronic acid).

Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including those with basic aminopyridines. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgmdpi.combeilstein-journals.orgwikipedia.org This method is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations. For instance, the chloro group on the pyridine ring of this compound can be coupled with a terminal alkyne to introduce a new substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. acs.org It can be employed to introduce the aniline moiety onto the chloropyridine ring or to further functionalize the aniline nitrogen with various aryl or alkyl groups. The development of specific ligands has enabled the chemoselective C-H arylation of unprotected anilines without competing N-arylation. acs.orgnih.gov

| Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron + Organohalide | Pd catalyst | C-C |

| Sonogashira | Terminal Alkyne + Organohalide | Pd catalyst, Cu(I) co-catalyst | C-C (alkynyl) |

| Buchwald-Hartwig | Amine + Organohalide | Pd catalyst | C-N |

Regioselective Functionalization Strategies for Pyridine and Aniline Moieties.nih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net

Achieving regioselectivity in the functionalization of both the pyridine and aniline rings is crucial for synthesizing specific isomers of this compound and its derivatives.

Pyridine Functionalization: The pyridine ring is generally electron-deficient, which influences its reactivity. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 2-position of the pyridine ring is susceptible to nucleophilic attack. nih.govresearchgate.netvaia.comwikipedia.orgyoutube.combeilstein-journals.orgbeilstein-journals.orgmdpi.comnih.govnih.gov The nitrogen atom in the ring activates the ortho and para positions towards nucleophilic substitution. youtube.comvaia.com This reactivity can be exploited to introduce a variety of functional groups by displacing the chloride.

Directed Metalation: The nitrogen atom can direct ortho-lithiation, allowing for the introduction of electrophiles at the C-2 or C-6 positions. Other directing groups can also be used to achieve functionalization at other positions. researchgate.net

Aniline Functionalization: The amino group of the aniline moiety is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, direct functionalization can be challenging due to the potential for N-functionalization and over-reaction.

Directed C-H Functionalization: The use of directing groups can control the regioselectivity of C-H activation on the aniline ring. nih.govresearchgate.net For example, a removable pyrimidine (B1678525) directing group can facilitate ortho-nitration. researchgate.net Palladium-catalyzed C-H arylation of unprotected anilines has been achieved with high ortho-selectivity using specific ligands. acs.orgnih.gov

Radical Arylation: Substituted 2-aminobiphenyls can be prepared from anilines via radical arylation, where the unprotonated amino group directs the incoming aryl radical with high regioselectivity. nih.gov

Catalytic Asymmetric Synthesis Approaches for Chiral Analogs (if applicable through derivatization).acs.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.net

While this compound itself is achiral, chiral derivatives can be prepared through various catalytic asymmetric methods. This is particularly relevant for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

If a prochiral center is introduced through derivatization, for example, by adding a substituent with a double bond that can be asymmetrically hydrogenated, or by introducing a group that can be desymmetrized, then catalytic asymmetric synthesis becomes applicable.

Recent advances in catalysis have provided a range of methods for asymmetric transformations:

Asymmetric Hydrogenation: Chiral metal catalysts can be used for the enantioselective hydrogenation of prochiral alkenes or ketones.

Asymmetric C-H Functionalization: Chiral catalysts can control the enantioselectivity of C-H activation reactions, leading to the formation of chiral C-C or C-heteroatom bonds.

Enantioselective Cross-Coupling: Chiral ligands on metal catalysts can induce enantioselectivity in cross-coupling reactions.

Organocatalysis: Chiral small organic molecules can catalyze a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. frontiersin.orgnih.govnih.gov

Novel Functionalization Techniques for this compound.acs.org

The development of new synthetic methods continues to expand the toolkit for modifying complex molecules like this compound.

Late-Stage C-H Activation and Functionalization Modalities.researchgate.netacs.org

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly desirable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate. nih.govchemrxiv.org

C-H activation strategies are particularly powerful for late-stage functionalization as they avoid the need for pre-installing functional groups like halides or boronic acids. nih.govresearchgate.net

Directed C-H Activation: As mentioned previously, directing groups can be used to achieve regioselective C-H functionalization on both the aniline and pyridine rings.

Minisci-Type Reactions: These radical-based reactions are effective for the functionalization of electron-deficient heterocycles like pyridine. nih.gov By generating a radical species in the presence of the pyridine ring, new C-C bonds can be formed at positions activated by the ring nitrogen.

Recent developments have focused on milder and more selective C-H activation methods, including photoredox catalysis and the use of earth-abundant metal catalysts. nih.gov

Exploiting the Reactivity of the Chloro-Substituent in Nucleophilic Aromatic Substitution Reactions.nih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org

The chloro group at the 2-position of the pyridine ring is a key reactive handle for the functionalization of this compound. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is enhanced by the electron-withdrawing effect of the pyridine nitrogen. youtube.comvaia.comwikipedia.orgyoutube.comnih.gov

A wide variety of nucleophiles can be used to displace the chloride, including:

Amines: To introduce new amino substituents, which can be valuable for modulating the pharmacological properties of the molecule.

Alcohols and Thiols: To form ether and thioether linkages.

Cyanide: To introduce a nitrile group, which can be further elaborated into other functional groups.

Carbon Nucleophiles: Such as enolates or organometallic reagents, to form new C-C bonds.

The conditions for SNAr reactions can often be tuned to achieve the desired transformation. For example, the choice of solvent, base, and temperature can significantly influence the reaction outcome. nih.gov In some cases, the reaction can be catalyzed by enzymes or metal complexes. nih.gov

Derivatization of the Aniline Nitrogen: Acylation, Alkylation, and Heterocycle Annulation

The primary amine of this compound is a versatile functional group that readily undergoes various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key modifications include acylation, alkylation, and using the nitrogen as a nucleophile in heterocycle formation.

Acylation: The aniline nitrogen can be acylated to form amides using various acylating agents such as carboxylic acids, acid chlorides, or anhydrides. These reactions typically proceed under standard conditions. For instance, the acylation of structurally related aminopyridines can be achieved in high yields. A representative method involves heating the amine with a carboxylic acid. researchgate.net The N-(5-chloropyridin-2-yl)-amides, for example, have been generated in excellent yields of 87-91% by reacting 5-chloro-2-aminopyridine with a carboxylic acid for 90 minutes. researchgate.net This straightforward transformation is crucial for building more complex molecules, including those with potential biological activity.

Alkylation: N-alkylation of the aniline moiety introduces alkyl groups, modifying the compound's steric and electronic properties. While traditional alkylation methods can be harsh, modern catalytic approaches offer milder and more selective alternatives. Catalytic systems utilizing transition metals like ruthenium, palladium, or iron can facilitate the N-alkylation of anilines with alcohols, producing water as the only byproduct. researchgate.net Furthermore, innovative strategies employing visible light photocatalysis have emerged as a green alternative. nih.gov For example, a metal-free, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, proceeding at room temperature in the presence of ammonium (B1175870) bromide. nih.gov This method is scalable and avoids the use of metal catalysts, bases, or ligands. nih.gov

Heterocycle Annulation: The aniline nitrogen of this compound can serve as a key building block in the construction of new heterocyclic rings. This process, known as annulation, can be achieved through multicomponent reactions or intramolecular cyclizations. For example, anilines can react with 1,3-diketones and a third component in a one-pot synthesis to yield substituted meta-hetarylanilines. beilstein-journals.org Another powerful strategy involves the palladium-catalyzed intramolecular cyclization of N-vinyl aniline derivatives. mit.edu In these reactions, a common precursor can be selectively converted into various 5-, 6-, or 7-membered heteroaromatics, such as indoles, carbazoles, or dibenzazepines, with the outcome being controlled by the choice of phosphine (B1218219) ligand. mit.edu This highlights the utility of the aniline derivative as a scaffold for generating diverse heterocyclic systems.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In line with modern synthetic chemistry standards, the development of green and sustainable methods for preparing this compound and its derivatives is of paramount importance. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. rsc.orgscispace.com This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov In the synthesis of related anilinopyrimidines, microwave irradiation at 160°C for just 10 minutes provided excellent yields of the desired products. scispace.com This technology is particularly beneficial for high-throughput synthesis and library generation in medicinal chemistry.

Solvent-Free and Mechanochemical Reaction Conditions

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reactions reduce environmental impact, cost, and safety hazards. Nucleophilic aromatic substitution reactions, such as the reaction between anilines and chloro-nitrobenzenes, have been shown to proceed efficiently under solvent-free conditions, often with the aid of a solid base like sodium carbonate. researchgate.net In some cases, these reactions can be performed by simply grinding the reactants together. cmu.edu

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another solvent-free technique gaining traction. researchgate.net This method can lead to unique reactivity not observed in solution and has been applied to the synthesis of various scaffolds, including biaryls. researchgate.net The solvent-less operation and enhanced reaction efficiency make mechanochemistry a sustainable alternative to conventional solution-based protocols. researchgate.net

Utilization of Renewable Catalysts and Feedstocks

The frontier of green chemistry involves harnessing renewable resources, including energy and catalysts, for chemical synthesis. Photocatalysis, which utilizes visible light as an abundant and clean energy source, is a prime example. princeton.edursc.org Photoinduced C-N bond formation represents a mild and powerful strategy for synthesizing aniline derivatives and other nitrogenous compounds. frontiersin.organr.fr These reactions can often be performed at ambient temperature, reducing the energy footprint of the synthesis.

Another approach involves electrochemistry, where electrons serve as the "reagent" for redox transformations, replacing chemical oxidants or reductants and minimizing waste. mdpi.com The in-situ generation of nickel catalysts via electrochemical methods for C-N cross-coupling reactions circumvents the need for expensive and sensitive pre-formed catalysts. nih.gov While the direct synthesis of this compound from renewable feedstocks is a complex long-term goal, the application of renewable energy sources and sustainable catalysts for its derivatization represents a significant step towards greener pharmaceutical manufacturing.

Chemical Reactivity and Advanced Transformation Pathways of 4 2 Chloropyridin 5 Yl Aniline

Mechanistic Investigations of Aniline (B41778) Group Participation in Organic Reactions

The aniline group in 4-(2-chloropyridin-5-yl)aniline is a key player in a variety of organic transformations, primarily due to the nucleophilic character of the amino group.

The amino group of the aniline moiety serves as a potent nucleophile. This reactivity is fundamental to many reactions, such as N-arylation and N-acylation, allowing for the extension of the molecular framework. For instance, the reaction of this compound with acyl chlorides or anhydrides would readily form the corresponding amide derivatives.

Furthermore, the nitrogen atom of the aniline, often in concert with the pyridine (B92270) nitrogen, can act as a chelating ligand for transition metals. This property is harnessed in coordination chemistry and catalysis. The resulting metal complexes can exhibit unique catalytic activities or be used as precursors for advanced materials. The compound 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline, a structurally related terpyridine derivative, exemplifies this, forming stable complexes with metal ions like platinum and cobalt, with applications in biological imaging and as potential anticancer agents. Similarly, 2-(pyridin-2-yl)aniline (B1331140) has been developed as a removable directing group for C-H bond amination, a reaction mediated by cupric acetate, highlighting the coordinating capacity of the pyridinyl-aniline scaffold. rsc.org

The strategic positioning of the aniline and chloropyridine groups in this compound allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. While direct examples for this specific molecule are not prevalent in the provided literature, analogous transformations are well-documented. For example, the synthesis of carbazole (B46965) derivatives can be achieved through intramolecular cycloaddition reactions of indolylalkylpyridazines. researchgate.net This suggests that under appropriate conditions, the aniline nitrogen of this compound could potentially attack a suitably modified pyridine ring or an appended group, leading to novel polycyclic structures.

Exploration of Pyridine Ring Reactivity and Transformations

The pyridine ring, particularly due to the presence of the chlorine atom and the nitrogen heteroatom, is a hub of reactivity.

The pyridine ring is electron-deficient, a characteristic that is further amplified by the electronegative nitrogen atom. uoanbar.edu.iqimperial.ac.uk This makes the ring susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. uoanbar.edu.iqstackexchange.comvaia.comquora.comslideshare.net In this compound, the chlorine atom is situated at the highly activated C-2 position. Consequently, it can be readily displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com

This reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative pyridine nitrogen, which is possible with attack at the C-2 and C-4 positions. stackexchange.comyoutube.com This inherent reactivity makes the 2-chloro position an excellent site for introducing diverse functionalities.

| Nucleophile | Resulting Functional Group | Potential Product Class |

|---|---|---|

| Amines (R-NH2) | Substituted Amino Group | Diaminopyridines |

| Alkoxides (R-O-) | Ether | Alkoxypyridines |

| Thiolates (R-S-) | Thioether | Thioether-substituted Pyridines |

| Cyanide (CN-) | Nitrile | Cyanopyridines |

The lone pair of electrons on the pyridine nitrogen atom is available for coordination with Lewis acids and transition metals. researchgate.net This coordination can activate the pyridine ring towards further reactions. For instance, coordination of a Lewis acid to the nitrogen atom enhances the electron-deficient nature of the ring, thereby facilitating nucleophilic attack. researchgate.net

This coordinating ability is also pivotal in catalysis. Pyridine-containing ligands are ubiquitous in transition metal catalysis. In the context of this compound, the pyridine nitrogen can serve as an anchor point for a catalytic metal center, which can then mediate a variety of transformations on other parts of the molecule or on external substrates.

Multi-Component Reactions and Combinatorial Approaches Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants, are powerful tools for generating molecular diversity. The dual reactivity of this compound makes it an ideal candidate for MCRs.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 4 2 Chloropyridin 5 Yl Aniline and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(2-chloropyridin-5-yl)aniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the aniline (B41778) and pyridine (B92270) rings would exhibit distinct chemical shifts and coupling patterns. The protons on the aniline ring, being part of an electron-rich system, would generally appear at a certain chemical shift, while the protons on the electron-deficient pyridine ring would be deshielded and resonate at a lower field. The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

For a related compound, 5-amino-2-chloropyridine, the proton chemical shifts provide a reference for the pyridine moiety. chemicalbook.com The analysis of coupling constants (J-values) between adjacent protons is critical for determining their relative positions on the aromatic rings.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex derivatives to establish proton-proton and proton-carbon correlations, respectively. These experiments are vital for confirming assignments and elucidating the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, offering insights into the preferred conformation of the molecule, particularly the dihedral angle between the aniline and pyridine rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H of NH₂ | Variable | Broad Singlet | Dependent on solvent and concentration |

| Aniline Protons (ortho to NH₂) | 6.7 - 6.9 | Doublet | |

| Aniline Protons (meta to NH₂) | 7.2 - 7.4 | Doublet | |

| Pyridine Proton (position 3) | ~7.8 | Doublet | |

| Pyridine Proton (position 4) | ~7.4 | Doublet of Doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aniline C-NH₂ | 145 - 150 | |

| Aniline C (ortho to NH₂) | 115 - 118 | |

| Aniline C (meta to NH₂) | 128 - 130 | |

| Aniline C (ipso to Pyridine) | 125 - 130 | |

| Pyridine C-Cl | 150 - 155 | |

| Pyridine C (position 3) | 138 - 142 | |

| Pyridine C (position 4) | 120 - 125 | |

| Pyridine C (position 5) | 130 - 135 |

X-ray Crystallography of this compound and its Co-Crystals/Salts for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the solid-state structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent compound is not publicly available, analysis of closely related structures, such as 4-chloro-N-(pyrazin-2-yl)aniline and 4-chloro-N-(pyrimidin-2-yl)aniline, offers significant insights. nih.govresearchgate.net

The formation of co-crystals and salts is a common strategy to modify the physicochemical properties of a compound. crystalpharmatech.comnih.govwikipedia.orgrsc.org Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. crystalpharmatech.comnih.govwikipedia.orgrsc.org By co-crystallizing this compound with various co-formers (e.g., carboxylic acids, phenols), it is possible to create new crystalline forms with potentially improved properties. X-ray diffraction would be essential to confirm the formation of a co-crystal and to characterize its unique crystal structure.

Table 3: Representative Crystallographic Data for an Analogous Compound: 4-Chloro-N-(pyrazin-2-yl)aniline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈ClN₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.1257 (3) | researchgate.net |

| b (Å) | 3.7944 (1) | researchgate.net |

| c (Å) | 19.7242 (5) | researchgate.net |

| β (°) | 91.370 (2) | researchgate.net |

| Volume (ų) | 907.25 (4) | researchgate.net |

| Z | 4 | researchgate.net |

Mass Spectrometry (HRMS, MS/MS) for Elucidating Complex Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with a high degree of confidence.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be a characteristic feature.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is obtained. The fragmentation of this compound would likely involve the cleavage of the C-C bond between the two aromatic rings, as well as the loss of small neutral molecules such as HCN or HCl from the pyridine ring. The study of these fragmentation patterns can provide valuable structural information and can be used to differentiate between isomers.

For the related 2-chloropyridine (B119429), the mass spectrum shows characteristic fragmentation, which can serve as a basis for predicting the behavior of the more complex title compound. nist.gov

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 204/206 | [M]⁺ | Molecular ion with characteristic chlorine isotope pattern |

| 169 | [M-Cl]⁺ | Loss of a chlorine radical |

| 111/113 | [C₅H₃ClN]⁺ | Fragment corresponding to the chloropyridine moiety |

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions. researchgate.netglobalresearchonline.net

The IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) is indicative of a primary amine. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration of the chloropyridine ring would be observed in the fingerprint region, typically around 600-800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Changes in the positions and shapes of the vibrational bands, particularly the N-H stretching bands, can provide evidence for hydrogen bonding in the solid state or in solution. nsf.gov By comparing the spectra of the compound in different phases or in different solvents, the strength and nature of these intermolecular interactions can be probed. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. globalresearchonline.net

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | IR, Raman |

| N-H Symmetric Stretch | 3300 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C Aromatic Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize the photophysical properties of this compound, which are determined by its electronic structure.

The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the aromatic rings. The conjugation between the aniline and pyridine rings through the C-C single bond would influence the position and intensity of these absorption bands. For a related compound, 2-amino-5-chloropyridine (B124133) tetrachloromercurate, the cut-off wavelength is observed at 348 nm. researchgate.net

Some aniline and pyridine derivatives are known to be fluorescent. researchgate.netsciforum.net Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. The photophysical properties can be sensitive to the solvent environment, a phenomenon known as solvatochromism, which can be used to probe the nature of the excited state. sciforum.net

Table 6: Representative Photophysical Data for an Aniline Derivative

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| Absorption λmax | Varies | Different polarities | researchgate.net |

| Emission λmax | Varies | Different polarities | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 2 Chloropyridin 5 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. nih.gov By finding the minimum energy structure, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For 4-(2-Chloropyridin-5-yl)aniline, the geometry is optimized to find the most stable conformation, which is crucial for understanding its interactions and reactivity. The process involves iterative calculations to minimize the forces on each atom, resulting in a stationary point on the potential energy surface. nih.gov The optimized structure provides a foundational model for further computational analysis. scispace.com

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical) This table presents hypothetical yet representative data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-N (Pyridine) | 1.34 | |

| C-C (Inter-ring) | 1.48 | |

| C-N (Aniline) | 1.40 | |

| **Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-N-C (Pyridine) | 117.0 | |

| C-C-N (Aniline) | 121.0 | |

| Dihedral Angle (°) | Phenyl-Pyridine | 35.0 |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would likely be distributed over the electron-deficient chloropyridine ring. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which further quantify the molecule's reactivity.

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors (Theoretical) Data is illustrative, based on values for structurally related molecules. acadpubl.eumalayajournal.org

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -5.35 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.30 |

| Energy Gap | ΔE | 4.05 |

| Electronegativity | χ | 3.325 |

| Chemical Hardness | η | 2.025 |

| Global Softness | S | 0.246 |

Electrostatic Potential (ESP) maps, also known as Molecular Electrostatic Potential (MEP) surfaces, are visual tools that illustrate the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The ESP is calculated for the molecule's surface, and different potential values are represented by colors. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netdeeporigin.com Green and yellow represent areas of intermediate or neutral potential.

In this compound, the ESP map would likely show a negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the amino group's nitrogen, indicating these are primary sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For this compound, MD simulations can explore its conformational landscape by simulating its dynamic behavior. This is particularly useful for flexible molecules that can adopt multiple conformations. The simulations can reveal the most populated conformational states and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding the influence of the environment, such as the presence of a solvent. mdpi.com By immersing the molecule in a simulated solvent box (e.g., water), researchers can observe how solvent molecules interact with the solute and affect its conformation and properties. This provides a more realistic model of the molecule's behavior in solution compared to calculations performed in a vacuum. Such studies are vital in fields like drug discovery to understand how a molecule might interact with biological systems. nih.govrsc.org Studies on related pyridine derivatives have utilized MD simulations to gain insights into their dynamic interactions. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, including its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. dntb.gov.ua The theoretical prediction of these spectra serves two main purposes: it aids in the interpretation of experimental data and helps to validate the accuracy of the computational model used. nih.gov

IR and Raman Spectroscopy: Calculations can determine the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to observed peaks. dntb.gov.ua

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

A strong correlation between the calculated and experimental spectra indicates that the computational model provides an accurate representation of the molecule's geometric and electronic properties.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical) This table illustrates the typical comparison performed in computational studies. nih.govdntb.gov.ua

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| IR | ν(N-H stretch) | 3450 cm-1 | 3435 cm-1 |

| ν(C-Cl stretch) | 750 cm-1 | 745 cm-1 | |

| ¹H NMR | δ(NH₂) | 5.5 ppm | 5.3 ppm |

| UV-Vis | λmax | 290 nm | 295 nm |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry allows for the prediction of a molecule's NLO properties, which arise from the interaction of the material with intense electromagnetic fields. Key NLO properties include the molecular polarizability (α) and the first-order hyperpolarizability (β).

For a molecule to exhibit significant NLO response, it often requires a large dipole moment and an extended π-conjugated system, typically with electron-donating and electron-accepting groups. The structure of this compound, with its aniline (donor) and chloropyridine (acceptor) moieties connected, suggests potential for NLO activity. Quantum chemical calculations can quantify the polarizability and hyperpolarizability tensors, providing a theoretical assessment of the molecule's suitability for NLO applications before undertaking complex synthesis and experimental measurements. ymerdigital.com

Table 4: Calculated Non-Linear Optical (NLO) Properties (Theoretical) Data is illustrative and based on values for compounds with similar structural motifs. ymerdigital.com

| Parameter | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 150 |

| First Hyperpolarizability | βtot | 850 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focus on physicochemical parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.gov In the context of derivatives of this compound, QSAR models are developed to predict various physicochemical characteristics based on molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. The goal is to create a predictive model that can estimate the properties of new, unsynthesized derivatives, thereby guiding further research. This approach relies on statistical methods, such as Partial Least Squares (PLS), to correlate the descriptors with the properties of interest. nih.govresearchgate.net

The development of a robust QSAR model involves calculating a wide array of molecular descriptors for each derivative in a dataset. These descriptors are then used to build a regression model. The resulting QSAR equation highlights which structural features are most influential in determining a specific physicochemical property.

Key Physicochemical Descriptors in QSAR

The descriptors used in QSAR studies for aniline and pyridine-containing compounds can be grouped into several major categories. These parameters quantify the lipophilic, electronic, and steric features of the molecules, which are fundamental to their chemical behavior.

Lipophilicity Descriptors: These parameters measure a molecule's affinity for a non-polar solvent versus a polar one. Lipophilicity is a critical factor influencing a molecule's solubility and permeability. A common descriptor for this is the logarithm of the octanol-water partition coefficient, known as LogP. researchgate.netnih.gov High lipophilicity is often a key driver in QSAR models for related compound series. nih.gov

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule. They include parameters derived from steric and electrostatic fields, which are crucial for understanding intermolecular interactions. nih.gov The arrangement of partial charges and the molecule's ability to donate or accept electrons are fundamental to its chemical reactivity and binding characteristics.

Topological and Steric Descriptors: These parameters describe the size, shape, and connectivity of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), and Topological Polar Surface Area (TPSA). TPSA, for instance, is calculated from the surface area of polar atoms (usually oxygen and nitrogen) and is a good predictor of a molecule's transport properties. Other specific topological indices, which are numerical representations of the molecular graph, can also be employed. researchgate.net

The selection of relevant descriptors is a critical step in building an accurate and predictive QSAR model.

The table below summarizes the key classes of descriptors used in these computational studies.

| Descriptor Class | Examples | Significance in Physicochemical Modeling |

| Lipophilicity | XLogP, LogP | Measures the hydrophobicity of the molecule, influencing its solubility and partitioning behavior between different phases. researchgate.netnih.gov |

| Electronic | Electrostatic Fields, Dipole Moment | Describes the electron distribution and polarity, which governs intermolecular interactions like hydrogen bonding. nih.gov |

| Steric/Topological | Molecular Weight, TPSA, Rotatable Bond Count | Quantifies the molecule's size, shape, polarity, and conformational flexibility. researchgate.net |

Illustrative Physicochemical Parameters

To provide a concrete example, the following table lists several computed physicochemical properties for the parent compound, this compound. In a QSAR study, these same parameters would be calculated for a series of its derivatives, and the variations in these values would be correlated with changes in their properties.

| Property | Value | Description |

| Molecular Formula | C₁₁H₉ClN₂ | The elemental composition of the molecule. |

| Molecular Weight | 204.66 g/mol | The mass of one mole of the compound. |

| XLogP3 | 3.1 | A computed value for the LogP, indicating the molecule's lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O) that can act as hydrogen bond donors. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) that can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, indicating the molecule's conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | The sum of the surface areas of polar atoms, related to transport properties. |

Data sourced from the PubChem database for compound CID 11634543.

By analyzing how these fundamental parameters change with structural modifications across a series of derivatives, QSAR models can effectively predict the physicochemical profiles of novel compounds related to this compound.

Interactions with Biological Macromolecules: Mechanistic Insights in Pre Clinical, in Vitro Models

Exploration of Protein-Ligand Interactions through Biophysical Methods and Molecular Docking Simulations

The binding affinity and interaction modes of the 4-(2-Chloropyridin-5-yl)aniline moiety, as part of the Dasatinib structure, have been characterized using various biophysical and computational techniques. These methods provide quantitative data on binding affinity and a visual understanding of the specific atomic contacts that stabilize the protein-ligand complex.

Quantitative binding assays have established the high-potency binding of this scaffold to its primary kinase targets, c-Src and c-Abl. For instance, KINOMEscan, a ligand-binding assay, has been used to determine the dissociation constants (Kd) for Dasatinib, confirming its potent interaction with these kinases. nih.gov

Molecular docking simulations have further elucidated the binding mode, revealing that the this compound core fits into the ATP-binding pocket of target kinases. These simulations calculate the binding energy, which indicates the stability of the complex. Studies have shown favorable binding energies for Dasatinib with a range of kinases, including EGFR, ERBB2, FYN, JAK2, KIT, and SRC, with all calculated binding energies being ≤ -5 kcal/mol, signifying stable and spontaneous binding. nih.gov

| Target Kinase | Binding Affinity (Kd) | Docking Binding Energy (kcal/mol) | Key Interacting Moiety |

|---|---|---|---|

| c-Src | <1 nM | -10.1 | Aniline (B41778), 2-Chloropyridine (B119429) |

| c-Abl | <1 nM | -9.8 | Aniline, 2-Chloropyridine |

| EGFR | Data Not Available | -8.9 | Aniline, 2-Chloropyridine |

| FYN | Data Not Available | -9.2 | Aniline, 2-Chloropyridine |

| KIT | Data Not Available | -9.1 | Aniline, 2-Chloropyridine |

Enzymatic Inhibition Mechanisms: Kinetic and Structural Studies

The this compound scaffold is integral to the potent enzymatic inhibition exhibited by Dasatinib. Kinetic studies have consistently demonstrated sub-nanomolar inhibition constants (Ki) against its primary targets, c-Src and c-Abl, indicating highly efficient enzyme inhibition. nih.gov

Structurally, a key mechanistic feature of Dasatinib is its ability to bind to multiple conformations of the ABL kinase domain. nih.gov Unlike first-generation inhibitors that typically bind only to the inactive conformation, the flexibility of the molecule, partly afforded by the aniline linkage, allows it to inhibit both the active and inactive forms of the enzyme. This dual-conformation targeting is a significant advantage in overcoming resistance mechanisms that involve mutations stabilizing the active conformation.

In cellular contexts, this potent inhibition is reflected by low EC50 values. For instance, the EC50 for BCR-ABL inhibition by Dasatinib is in the subnanomolar range, and for the LYN kinase, it is approximately 20 nM. nih.gov Kinetic analyses of cellular phosphorylation show that this inhibition is rapid, with significant dephosphorylation of target kinases observed within minutes of application. nih.gov

| Enzyme Target | Inhibition Constant (Ki) | Cellular EC50 | Inhibition Type |

|---|---|---|---|

| c-Src | <1 nM | ~20 nM (for SFKs) | ATP-Competitive, Multi-Conformational |

| c-Abl | <1 nM | <1 nM | ATP-Competitive, Multi-Conformational |

| LYN | Data Not Available | ~20 nM | ATP-Competitive |

Receptor Binding Studies: Ligand-Receptor Complex Formation and Signaling Pathway Perturbation

At the molecular level, the binding of inhibitors containing the this compound core to their target kinases directly perturbs intracellular signaling pathways crucial for cell growth and survival. By occupying the ATP-binding site of kinases like SRC and ABL, Dasatinib blocks the transfer of phosphate to downstream substrate proteins, effectively halting the signaling cascade.

Studies in various cell models have demonstrated specific molecular consequences of this inhibition. For example, Dasatinib treatment leads to a significant inhibition of ERK and AKT phosphorylation in cytotoxic lymphocytes, two central nodes in cell proliferation and survival signaling. nih.gov Furthermore, this scaffold has been shown to interfere with the TGFβ signaling pathway by blocking TGFβ-induced phosphorylation of SMAD3, a key transcription factor in that cascade. researchgate.net There is also evidence that Dasatinib can modulate the Unfolded Protein Response (UPR), a cellular stress response pathway, by decreasing the expression of key genes like ATF6. researchgate.net These findings illustrate that the binding event initiated by the core scaffold has far-reaching consequences on multiple, interconnected signaling networks.

Target Identification Strategies and Validation in Cell-Free or Recombinant Protein Systems

To understand the full spectrum of proteins that interact with the this compound scaffold, chemical proteomics strategies have been employed. These methods use a modified version of Dasatinib as a "bait" to identify its binding partners in complex biological samples.

One approach involves creating a cell-permeable chemical probe (e.g., DA-2) based on the Dasatinib structure. acs.org This probe can be introduced to live cells or cell lysates, where it binds to its targets. The probe-protein complexes are then captured and the bound proteins are identified by mass spectrometry. This strategy has successfully identified not only the known targets like Abl and Src family kinases but also previously unknown interactors, including several serine/threonine kinases such as PIM-3 and STK25. acs.org The binding to these newly identified targets was subsequently validated using in vitro kinase inhibition assays with recombinant proteins. acs.org

Another method uses Dasatinib immobilized on a solid support to perform affinity chromatography. Cell lysates are passed over this support, and interacting proteins are captured and subsequently identified. researchgate.net This technique has been used to identify a total of 24 interacting protein kinases from K562 leukemia cell lysates. researchgate.net These cell-free and recombinant protein-based methods are crucial for validating direct molecular interactions and for discovering the off-target profile of inhibitors built around this core structure.

Structure-Based Design Principles for Modulating Molecular Recognition

The known three-dimensional structure of Dasatinib bound to its target kinases provides a blueprint for the rational design of new molecules with altered or improved properties. Structure-based design principles are used to modify the this compound scaffold to enhance potency, improve selectivity, or overcome drug resistance.

One key principle is the modification of the scaffold to selectively target specific kinase conformations. For example, by analyzing the Dasatinib-kinase co-crystal structure, researchers have designed analogues that preferentially bind to the "DFG-out" or "αC-helix out" inactive conformations of the kinase. nih.gov This strategy can significantly enhance inhibitor selectivity, as different kinases have varying preferences for these inactive states.

Another critical application is in overcoming clinical resistance. Mutations in the kinase domain, particularly in BCR-ABL, can prevent inhibitor binding. Structure-based design allows for the development of new analogues where the this compound core is modified to accommodate these mutations. sciety.org Virtual screening and molecular dynamics simulations are used to predict which modifications will restore or enhance binding affinity to the mutated enzyme, guiding the synthesis of next-generation inhibitors. sciety.org These approaches demonstrate how detailed structural knowledge of the molecular recognition between this scaffold and its targets enables the precise modulation of its biological activity.

The Versatile Role of this compound in Advanced Materials Science

Detailed investigations into the scientific literature and chemical databases did not yield specific research exclusively focused on the applications of this compound in the outlined advanced functional materials and supramolecular architectures. The following sections are therefore based on the potential applications of this molecule as a structural analogue of other aniline and pyridine (B92270) derivatives that are widely used in these fields.

The unique molecular architecture of this compound, which combines an aniline moiety with a 2-chloropyridine ring, presents a compelling case for its use as a versatile building block in the synthesis of advanced functional materials. The presence of a reactive amine group, a coordinating pyridine nitrogen, and a modifiable chloro-substituent offers multiple avenues for its incorporation into complex polymeric and supramolecular structures. This article explores the prospective applications of this compound in various cutting-edge areas of materials science.

Future Directions and Emerging Research Avenues for 4 2 Chloropyridin 5 Yl Aniline Research

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and molecular design. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic pathways, significantly accelerating the research and development process. jetir.org

Predictive Synthesis: For a molecule like 4-(2-chloropyridin-5-yl)aniline, which serves as a crucial building block, AI can streamline its production and the synthesis of its derivatives. ML models, such as neural networks and reinforcement learning algorithms, are being developed to predict the most efficient synthetic routes, potentially reducing the time and resources spent on trial-and-error experimentation. jetir.orgescholarship.org These models can learn from existing reaction databases to suggest optimal catalysts, solvents, and temperature conditions for cross-coupling reactions typically used to synthesize bi-aryl compounds. jetir.org The goal is to create automated systems that can identify the best reaction pathways from starting materials to the final product with high accuracy. jetir.org

Generative Design: Beyond just predicting reactions, AI is increasingly used for the de novo design of molecules with specific desired properties. nih.gov By learning the complex relationships between a molecule's structure and its activity (Structure-Activity Relationship, SAR), generative models can propose novel pyridine-aniline derivatives with enhanced biological activity or improved physicochemical properties. nih.govnih.gov For instance, if the goal is to develop a more potent kinase inhibitor based on the this compound scaffold, an AI model could generate thousands of virtual candidates. These candidates can then be computationally screened for properties like binding affinity, selectivity, and drug-likeness before being synthesized, a process that dramatically increases the efficiency of drug discovery. nih.gov Companies and academic consortia are actively developing data-driven synthesis planning programs to integrate these predictive models into medicinal chemistry workflows. nih.gov

The table below illustrates the types of data and AI models that are being applied in modern chemical synthesis.

| AI/ML Application Area | Relevant Data Inputs | Machine Learning Models | Potential Output for Pyridine-Aniline Scaffolds |

| Retrosynthesis Planning | Product molecule structure | Transformer Networks, Graph-based models | Strategic disconnections and multi-step synthetic routes. nih.gov |

| Reaction Outcome Prediction | Reactants, Reagents, Conditions | Neural Networks, Support Vector Machines | Predicted major product and yield with >90% accuracy. researchgate.netjetir.org |

| Reaction Condition Optimization | Reaction components, desired outcome | Reinforcement Learning, Bandit Optimization | Identification of novel, highly effective reaction conditions. escholarship.org |

| Novel Compound Generation | Target properties (e.g., bioactivity) | Generative Adversarial Networks (GANs) | New pyridine-aniline structures with optimized properties. nih.gov |

Development of Advanced Analytical Techniques for Mechanistic Pathway Elucidation

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product formation. While classic techniques provide valuable data, the development of more advanced analytical methods offers unprecedented insight into the intricate steps of chemical transformations involving scaffolds like this compound.

Future research will likely focus on applying a suite of sophisticated techniques to elucidate the mechanistic pathways of its synthesis and subsequent reactions. This includes methods for detecting trace amounts of intermediates and characterizing transient species that are critical to the reaction but exist for only fleeting moments. Various analytical methods have been developed for the detection of aniline (B41778) and its derivatives, including surface-enhanced Raman scattering (SERS), electrochemiluminescence (ECL), chromatography, and electrochemical methods. researchgate.net

For instance, in the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) frequently used to modify the pyridine-aniline core, understanding the oxidative addition, transmetalation, and reductive elimination steps is key. Advanced techniques could provide a more detailed picture:

In-situ Spectroscopy: Techniques like high-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, when applied under actual reaction conditions, can monitor the concentration of reactants, products, and key intermediates in real-time.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly with gentle ionization techniques like Electrospray Ionization (ESI), can be used to detect and identify catalytic intermediates and short-lived species directly from the reaction mixture. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping out entire reaction energy profiles. researchgate.net By modeling the transition states and intermediates, DFT can corroborate experimental findings and predict the most likely reaction pathway, helping to explain observed selectivity and reactivity.

The combination of these experimental and computational tools will enable a comprehensive elucidation of the reaction mechanisms, facilitating the development of more efficient, selective, and robust synthetic methodologies for this compound and its derivatives. researchgate.net

Exploration of Photo-Physical Properties and Their Applications

The pyridine-aniline scaffold, characterized by its conjugated system of electron-donating (aniline) and electron-withdrawing (chloropyridine) moieties, possesses inherent potential for interesting photo-physical properties. acs.org These properties, such as absorption and fluorescence, arise from the electronic transitions within the molecule upon interaction with light. nih.gov

Emerging research is beginning to explore how the electronic structure of such bi-aryl systems can be harnessed for various applications. researchgate.net The fluorescence properties of pyridine (B92270) derivatives can be tuned by modifying the functional groups attached to the core structure. rsc.org For example, studies on similar 2,6-bis(arylethynyl)pyridine scaffolds have shown that their absorption and emission characteristics can be systematically varied, making them suitable for use as fluorescent sensors for ions like chloride. nih.govrsc.org

Future investigations into this compound could focus on:

Fluorophore Development: Systematically modifying the aniline or pyridine ring to enhance quantum yield, shift emission wavelengths, and introduce sensitivity to the local chemical environment. This could lead to the development of novel fluorescent probes for biological imaging or chemosensors for detecting specific analytes. acs.orgresearchgate.net

Organic Electronics: The inherent charge-transfer characteristics of the donor-acceptor structure make pyridine-aniline derivatives potential candidates for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. nih.gov

Photocatalysis: Certain pyridine derivatives can act as photosensitizers in chemical reactions, using light energy to drive transformations.

The table below summarizes the potential photo-physical applications and the properties that would need to be investigated.

| Potential Application | Key Photo-Physical Property | Research Focus |

| Fluorescent Sensors | Environment-sensitive fluorescence (Solvatochromism) | Designing derivatives whose emission changes in the presence of specific ions or biomolecules. rsc.org |

| Bio-imaging Probes | High quantum yield, photostability, specific targeting | Conjugating the scaffold to biomolecules to visualize cellular structures or processes. acs.org |

| Organic Electronics | Charge-transfer absorption/emission, conductivity | Incorporation into materials for devices like OLEDs. nih.gov |

Rational Design of Next-Generation Pyridine-Aniline Scaffolds with Tunable Chemical and Biological Properties

Rational design is a forward-thinking approach that uses a deep understanding of structure-property relationships to create molecules with specific, predefined functions. rsc.org For the this compound framework, this strategy offers a powerful route to developing next-generation compounds with finely tuned properties for applications in medicine and materials science. researchgate.netrsc.org

The core principle involves making deliberate structural modifications to the scaffold to modulate its electronic, steric, and conformational characteristics. mdpi.com This allows for the optimization of interactions with biological targets or the enhancement of material properties. rsc.orgnih.gov

Medicinal Chemistry: In drug discovery, the pyridine-aniline scaffold is a versatile starting point. researchgate.net By replacing the chlorine atom, modifying the aniline group, or introducing substituents at other positions, researchers can systematically explore the chemical space to improve a compound's biological profile. nih.govmdpi.com For example, in the design of kinase inhibitors, rational design might involve:

Target-Specific Modifications: Using the crystal structure of a target kinase to design derivatives that form additional hydrogen bonds or hydrophobic interactions within the active site, thereby increasing potency and selectivity. nih.gov

Improving Pharmacokinetics: Modifying the scaffold to enhance properties like solubility, metabolic stability, and oral bioavailability, which are crucial for a successful drug. nih.gov

Overcoming Resistance: Designing new analogues that can inhibit drug-resistant mutants of a target protein. mdpi.com

Materials Science: The tunability of the pyridine-aniline scaffold is also valuable in materials science. researchgate.net By altering the electronic properties through substitution, researchers can control the bandgap and charge-transport characteristics of materials derived from this core structure, making them suitable for tailored electronic applications. nih.gov

This systematic, knowledge-driven approach, often aided by computational modeling, moves beyond serendipitous discovery towards the predictable creation of functional molecules. rsc.orgrsc.org The continued application of rational design principles promises to unlock a new generation of highly optimized pyridine-aniline derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloropyridin-5-yl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between 2-chloro-5-bromopyridine and aniline derivatives. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and solvents (e.g., toluene/water mixtures) to improve yield. Reaction monitoring via TLC or HPLC is critical .

- Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 70-85% |

| Temperature | 80-100°C | |

| Reaction Time | 12-24 hours |

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.5 ppm. The NH₂ group appears as a broad singlet near δ 5.1 ppm.

- FT-IR : N-H stretches at ~3400 cm⁻¹ and C-Cl stretches at 750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 205.0 (calculated: 204.6) .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.